3,4-Dichloro-2-fluorocinnamic acid
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Overview
Description
3,4-Dichloro-2-fluorocinnamic acid is an organic compound with the molecular formula C9H5Cl2FO2 It is a derivative of cinnamic acid, where the phenyl ring is substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-2-fluorocinnamic acid typically involves the following steps:
Nitration Reaction: The starting material undergoes nitration to introduce nitro groups.
Reduction Reaction: The nitro groups are reduced to amines.
Diazotization Reaction: The amines are converted to diazonium salts.
Fluorination Reaction: The diazonium salts are fluorinated to introduce the fluorine atom.
Chlorination Reaction: The final step involves chlorination to introduce chlorine atoms.
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and cost-effective. These methods often involve the use of readily available raw materials and optimized reaction conditions to maximize yield and minimize side reactions .
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-2-fluorocinnamic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: Such as nucleophiles like hydroxide ions (OH-) or amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction yields alcohols .
Scientific Research Applications
3,4-Dichloro-2-fluorocinnamic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,4-Dichloro-2-fluorocinnamic acid involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3,4-Dichloro-2-fluorocinnamic acid include:
4-Fluorocinnamic acid: A derivative with a fluorine atom on the phenyl ring.
4-Chloro-2-fluorocinnamic acid: A derivative with both chlorine and fluorine atoms on the phenyl ring
Uniqueness
This compound is unique due to the specific positioning of chlorine and fluorine atoms on the phenyl ring, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C9H5Cl2FO2 |
---|---|
Molecular Weight |
235.04 g/mol |
IUPAC Name |
(E)-3-(3,4-dichloro-2-fluorophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H5Cl2FO2/c10-6-3-1-5(2-4-7(13)14)9(12)8(6)11/h1-4H,(H,13,14)/b4-2+ |
InChI Key |
DQKZHAUQTNMIOE-DUXPYHPUSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1/C=C/C(=O)O)F)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1C=CC(=O)O)F)Cl)Cl |
Origin of Product |
United States |
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